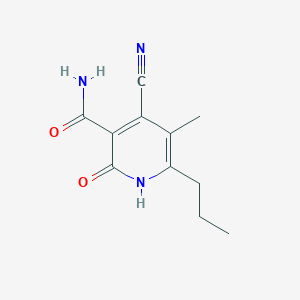![molecular formula C21H26N4O4S B14940478 N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940478.png)
N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a sulfanyl group, and a hexahydropyrido[2,3-d]pyrimidin-6-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hexahydropyrido[2,3-d]pyrimidin-6-yl core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the use of a thiol reagent, such as 3-methylbutanethiol, under suitable conditions to introduce the sulfanyl group.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets. The methoxyphenyl group and the sulfanyl group may play a role in binding to the target, while the hexahydropyrido[2,3-d]pyrimidin-6-yl core may be involved in the overall activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(3-methylbutyl)acetamide
- Methacetin
Uniqueness
N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of the methoxyphenyl group, sulfanyl group, and hexahydropyrido[2,3-d]pyrimidin-6-yl core sets it apart from other similar compounds and provides opportunities for unique interactions and activities.
Eigenschaften
Molekularformel |
C21H26N4O4S |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C21H26N4O4S/c1-12(2)8-9-30-21-24-18-16(20(28)25-21)10-13(19(27)23-18)11-17(26)22-14-4-6-15(29-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,22,26)(H2,23,24,25,27,28) |
InChI-Schlüssel |
KIPPXMUBPJKHJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B14940395.png)
![1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one](/img/structure/B14940411.png)

![N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940428.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B14940433.png)
![2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B14940438.png)
![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14940442.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940450.png)
![trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide](/img/structure/B14940453.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14940476.png)
![5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione](/img/structure/B14940491.png)
